2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene

Description

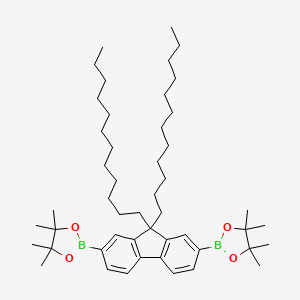

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene is a fluorene-based boronic ester monomer widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers. Its structure comprises a fluorene backbone substituted at the 2,7-positions with dioxaborolane groups and at the 9,9-positions with didodecyl (C12) alkyl chains. The dioxaborolane groups act as reactive sites for polymerization, while the long alkyl chains enhance solubility in organic solvents and reduce crystallinity, facilitating thin-film processing in optoelectronic applications .

The compound is synthesized via palladium-catalyzed borylation of 2,7-dibromo-9,9-didodecylfluorene using bis(pinacolato)diboron (B2Pin2) or its derivatives (Scheme 1 in ). Typical reaction conditions involve Pd(PPh3)4 as a catalyst, potassium acetate as a base, and solvents like toluene or tetrahydrofuran (THF) under inert atmospheres . Its molecular formula is C41H64B2O4 (molecular weight: 642.58 g/mol), with a purity ≥98% confirmed by HPLC .

Applications span organic electronics, including light-emitting diodes (OLEDs), solar cells, and chemical sensors, owing to its ability to form rigid, π-conjugated polymers with tunable bandgaps .

Properties

IUPAC Name |

2-[9,9-didodecyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H80B2O4/c1-11-13-15-17-19-21-23-25-27-29-35-49(36-30-28-26-24-22-20-18-16-14-12-2)43-37-39(50-52-45(3,4)46(5,6)53-50)31-33-41(43)42-34-32-40(38-44(42)49)51-54-47(7,8)48(9,10)55-51/h31-34,37-38H,11-30,35-36H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPPDTSBPULCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H80B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. The reaction involves the coupling of a halogenated fluorene derivative with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the halogenated fluorene precursor, followed by the Suzuki-Miyaura coupling reaction. The reaction parameters, such as temperature, pressure, and catalyst loading, are optimized to achieve high yields and purity. The final product is typically purified using techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Polymerization

This compound serves as a critical monomer in Suzuki polycondensation reactions to synthesize conjugated polymers. The boronic ester groups at positions 2 and 7 react with aryl halides (e.g., dibromoarenes) under palladium catalysis .

Key Findings :

-

The dodecyl chains enhance solubility in organic solvents, enabling high molecular weight polymers (>30 kDa) .

-

Polymers exhibit tunable optical properties, with absorption maxima between 400–600 nm .

Alternative Reaction Pathways

While primarily used in Suzuki couplings, preliminary studies suggest compatibility with:

-

Direct Arylation : Eliminates boronic ester pre-activation but requires optimized catalysts .

-

Stille Coupling : Limited due to toxicity of tin reagents, though feasible with Pd(0) catalysts .

Stability and Handling

Comparative Analysis with Analogues

| Property | Didodecylfluorene | Dioctylfluorene |

|---|---|---|

| Solubility | >50 mg/mL in toluene | 30 mg/mL in toluene |

| Melting Point | 98–100°C | 129°C |

| Polymer PDI | 1.8–2.2 | 2.0–2.5 |

This compound’s versatility in Suzuki reactions and copolymer design positions it as a cornerstone in developing advanced organic electronic materials. Ongoing research focuses on optimizing reaction conditions for scalable synthesis and exploring novel comonomers for niche applications .

Scientific Research Applications

Introduction to 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene

This compound is a specialized compound with significant applications in the field of organic electronics and materials science. Its unique structural properties allow it to function effectively in various advanced technological applications, particularly in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Organic Photovoltaics (OPVs)

One of the primary applications of this compound is in the development of organic photovoltaic devices. Its role as a donor material in bulk heterojunction solar cells has been extensively studied.

Case Study:

A study demonstrated that devices incorporating this compound achieved power conversion efficiencies (PCE) exceeding 6.0%. The compound's ability to facilitate efficient charge transfer and its suitable energy levels contribute to its effectiveness in OPV applications .

Organic Light-Emitting Diodes (OLEDs)

The compound is also utilized in the fabrication of OLEDs due to its excellent luminescent properties. Its incorporation into OLED structures enhances light emission efficiency and stability.

Case Study:

Research has shown that OLEDs using this fluorene derivative exhibit improved color purity and brightness compared to devices using traditional materials. This improvement is attributed to the compound's high photoluminescence quantum yield and favorable energy levels for exciton formation .

Organic Field-Effect Transistors (OFETs)

In OFET applications, this compound serves as an active layer material due to its high charge carrier mobility.

Case Study:

Devices fabricated with this compound have demonstrated mobilities exceeding 1 cm²/V·s under ambient conditions. This performance is critical for developing high-speed electronic devices .

Mechanism of Action

The mechanism by which 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene exerts its effects is primarily related to its ability to participate in conjugation and electron transfer processes. The boronic ester groups facilitate the formation of stable carbon-carbon bonds through coupling reactions, while the fluorene core provides a rigid and planar structure that enhances electronic delocalization. This combination of properties makes the compound highly effective in applications requiring efficient charge transport and light emission.

Comparison with Similar Compounds

Table 1: Comparison of Fluorene-Based Boronic Esters with Varying Alkyl Chains

Notes:

- Longer alkyl chains (C12 vs. C8) improve solubility in non-polar solvents but reduce charge-carrier mobility in polymers .

- Branched chains (e.g., 2-ethylhexyl) enhance thermal stability but may sterically hinder polymerization efficiency .

- Functionalized chains (e.g., bromohexyl) introduce ionic conductivity for energy storage applications .

Electronic and Optical Properties

Table 2: Electronic Properties of Derived Polymers

Key Findings :

- The didodecylfluorene-derived polymer exhibits higher quantum yields than carboxylated analogs due to reduced aggregation-induced quenching .

- Copolymers with electron-deficient units (e.g., anthanthrene) show redshifted absorption/emission, enabling photovoltaic applications .

Stability and Processability

Biological Activity

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene is a specialized compound notable for its applications in organic electronics and as a precursor in the synthesis of various polymers. Its structure features two boron-containing dioxaborolane units attached to a fluorene backbone, which enhances its electronic properties. This article explores the biological activity of this compound, focusing on its potential applications and effects in biological systems.

Structure and Composition

The chemical formula for this compound is CHBO, with a molecular weight of approximately 754.8 g/mol. The compound is characterized by its high purity (>98%) and is typically found in a solid state at room temperature.

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 754.8 g/mol |

| Purity | >98% |

| Appearance | White crystals |

| Melting Point | 128 °C - 130 °C |

Research indicates that compounds like this compound exhibit interesting biological activities primarily due to their electronic properties. These properties can influence cellular processes such as:

- Photocatalytic Activity : The compound has been explored in photocatalytic applications for hydrogen production from seawater under solar illumination. The modification of grafted groups within similar polyfluorene structures has shown to enhance charge transport and photocatalytic efficiency significantly .

- Antioxidant Properties : Some studies suggest that derivatives of fluorene can exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in biological systems.

Case Studies

-

Photocatalytic Hydrogen Production :

A study demonstrated that polyfluorene-based conjugated polyelectrolytes (CPEs), including those derived from similar structures to this compound, achieved significant hydrogen evolution rates (up to 1806 μmol h g) when optimized for grafted groups. This highlights the potential for such compounds in renewable energy applications . -

Toxicological Assessments :

While specific toxicological data on this compound is limited, related studies on fluorene derivatives indicate low toxicity profiles in various biological assays. For instance, polymeric systems derived from fluorene have shown biocompatibility in cellular environments.

Table 2: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- Recrystallization : THF/methanol mixtures (e.g., 1:10 ratio) are optimal for isolating high-purity crystals. Methanol’s low polarity promotes slow crystallization, reducing disorder in the boronate groups .

- Column Chromatography : Use hexane/ethyl acetate (95:5) to remove unreacted dibrominated precursors. Silica gel with mesopores enhances separation efficiency for bulky alkylated derivatives .

Data Insight : Single-crystal X-ray diffraction (150 K) confirms that THF/methanol yields crystals with minimal disorder (R factor = 0.039), critical for structural validation .

Advanced: How does the compound’s molecular packing influence its performance in Suzuki-Miyaura cross-coupling reactions?

Q. Methodological Answer :

- Crystal Structure Analysis : The didodecyl chains and pinacol boronate groups isolate fluorene units, preventing π-π stacking. This isolation enhances solubility in organic solvents (e.g., THF), improving reactivity in cross-coupling .

- Reactivity Correlation : Extended alkyl chains reduce steric hindrance around the boronate groups, facilitating transmetallation with Pd catalysts. X-ray data show torsional angles of 170–180° in the alkyl chains, ensuring planar fluorene cores for efficient conjugation .

Experimental Design : Compare coupling yields with shorter-chain analogs (e.g., dioctyl derivatives) to quantify chain-length effects on reaction kinetics .

Advanced: What crystallographic techniques resolve disorder in the pinacol boronate moieties, and how should researchers refine such data?

Q. Methodological Answer :

- Disorder Modeling : Single-crystal X-ray data often reveal 1:1 disorder in the pinacol groups. Refine using SHELXL97 with SADI restraints to maintain bond-length consistency (C–CH₃ bonds restrained to 1.52 Å) .

- Data Collection : Collect high-resolution data (Cu Kα, λ = 1.54178 Å) at 150 K to minimize thermal motion artifacts. Use Rint < 0.05 to ensure data quality .

Example : A 66-restraint model reduced residual density peaks to <0.24 e Å⁻³, confirming structural reliability .

Advanced: How do alkyl substituents (e.g., didodecyl vs. dioctyl) modulate solubility and optoelectronic properties?

Q. Methodological Answer :

- Solubility : Didodecyl chains increase hydrophobicity, enabling processing in non-polar solvents (e.g., toluene). This contrasts with dioctyl analogs, which require THF for dissolution .

- Optoelectronic Tuning : Longer alkyl chains reduce intermolecular aggregation, blue-shifting photoluminescence by ~15 nm compared to shorter-chain derivatives. UV-Vis spectra (λmax = 370 nm) and cyclic voltammetry (HOMO = −5.3 eV) validate this trend .

Experimental Validation : Compare thin-film morphology (AFM) and OLED efficiency for structure-property correlations .

Advanced: How can researchers design experiments to study structure-property relationships in conjugated polymers derived from this monomer?

Q. Methodological Answer :

- Polymer Synthesis : Use Pd(PPh₃)₄-catalyzed Suzuki coupling with dibromoarenes (e.g., 2,7-dibromocarbazole) in toluene/water. Monitor Mn via GPC (target: 20–50 kDa) .

- Characterization Framework :

- Optical : UV-Vis/PL spectroscopy to assess conjugation length.

- Electrochemical : Determine HOMO/LUMO via CV.

- Thermal : TGA (degradation >300°C) and DSC (Tg ~120°C) for stability analysis .

Theoretical Linkage : Relate alkyl-chain conformation (from XRD) to charge-carrier mobility in OFETs using Marcus theory .

Methodological Challenge: How to resolve discrepancies in crystallographic data between disordered and non-disordered regions?

Q. Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution datasets. APEX2 software with SAINT integration reduces Rint to <0.05 .

- Refinement Strategy : Apply TLS models to anisotropic displacement parameters for the fluorene core, while restraining disordered boronate groups. Validate with R1/wR2 convergence (<0.05/0.10) .

Case Study : A 50% occupancy disorder model for pinacol groups reduced wR2 from 0.12 to 0.105, aligning with experimental electron density .

Advanced: What are the emerging applications of this compound in optoelectronic devices, and how can its film-forming properties be optimized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.